This in-depth technical guide provides a comprehensive overview of the biological significance of (S)-1-Methylnicotinium Iodide, a key metabolite of nicotine. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its chemistry, metabolism, pharmacology, and analytical methodologies. We will explore its nuanced interactions with nicotinic acetylcholine receptors (nAChRs), its limited role in centrally-mediated processes, and its potential peripheral activities, offering field-proven insights and detailed experimental considerations.
(S)-1-Methylnicotinium Iodide is a quaternary ammonium compound formed through the N-methylation of the pyridine nitrogen of (S)-nicotine.[1] While representing a minor pathway in the overall metabolism of nicotine, its distinct chemical structure and charge impart unique pharmacokinetic and pharmacodynamic properties that differentiate it from its parent compound.[1][2] Understanding the biological fate and activity of this metabolite is crucial for a complete picture of nicotine's complex effects on the body and for evaluating its potential as a pharmacological tool or therapeutic agent. This guide will provide a detailed exploration of its known biological significance, moving from its formation and chemical identity to its interactions with biological systems and the methods used to study it.
A clear understanding of the physicochemical properties of (S)-1-Methylnicotinium Iodide is fundamental to its study.
The journey of (S)-1-Methylnicotinium Iodide in a biological system begins with the metabolism of nicotine.
N-methylation of the pyridine nitrogen of nicotine to form the N-methylnicotinium ion is a non-oxidative metabolic pathway.[1] This conversion is considered a minor route of nicotine metabolism in humans.[2]
In vivo studies in guinea pigs using radiolabeled R-(+)-N-methylnicotinium ion have shown that it undergoes further metabolism to N-methylcotininium ion and N-methylnornicotinium ion.[5] Tissue distribution studies revealed the highest concentrations in the adrenal gland, epididymis, gallbladder, bladder, kidney, spleen, and heart, with no significant amounts found in the brain.[5]
The quaternary ammonium structure of (S)-1-Methylnicotinium Iodide significantly limits its ability to cross the blood-brain barrier (BBB).[2] Studies on the methiodide derivatives of nicotine have demonstrated their poor penetration into the brain, with plasma-to-brain ratios greater than 20.[2] This is a critical factor to consider when evaluating its potential neurological effects.
The primary pharmacological targets of nicotine and its metabolites are nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels.
Recent research has shed light on the specific interactions of 1'-methylnicotinium iodide with key nAChR subtypes:
This differential activity highlights a degree of selectivity not observed with nicotine itself and suggests that (S)-1-Methylnicotinium Iodide may have a different pharmacological profile.
Studies on the antinociceptive (pain-relieving) properties of nicotine methiodides have revealed the following:
These findings suggest that any antinociceptive effects of (S)-1-Methylnicotinium Iodide are likely to be peripherally mediated and significantly less potent than those of nicotine.
Given the limited brain penetration of (S)-1-Methylnicotinium Iodide, its direct contribution to the well-documented neuroprotective effects of nicotine is likely minimal.[2][7] The majority of nicotine's neuroprotective actions are attributed to its agonist activity at central nAChRs, particularly α7 and α4β2 subtypes, leading to the activation of pro-survival signaling pathways.[8]
Similarly, the acute cardiovascular effects of nicotine, such as increased heart rate and blood pressure, are primarily mediated by the stimulation of the sympathetic nervous system, a centrally-driven process. The direct cardiovascular effects of peripherally administered (S)-1-Methylnicotinium Iodide have not been extensively studied but are expected to differ from those of nicotine due to its distinct receptor interaction profile and limited central access.
The anti-inflammatory properties of nicotine are largely attributed to the "cholinergic anti-inflammatory pathway," which involves the activation of α7 nAChRs on immune cells. While (S)-1-Methylnicotinium Iodide does interact with α7 nAChRs, its potential role in modulating inflammation, particularly in the periphery, warrants further investigation.
For scientists and researchers investigating (S)-1-Methylnicotinium Iodide, robust methods for its synthesis and analysis are essential.
The primary method for synthesizing (S)-1-Methylnicotinium Iodide is through the direct N-methylation of (S)-nicotine using methyl iodide.[9]
Accurate quantification of (S)-1-Methylnicotinium Iodide in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[5][10]
(S)-1-Methylnicotinium Iodide, a minor metabolite of nicotine, presents a fascinating case of how a simple structural modification can significantly alter pharmacological activity. Its reduced interaction with α4β2 nAChRs, coupled with its poor ability to cross the blood-brain barrier, suggests that its direct contribution to the central effects of nicotine is limited. However, its retained activity at α7 nAChRs and its potential for peripheral actions warrant further investigation.
By continuing to explore the biological significance of this unique metabolite, the scientific community can gain deeper insights into the complex pharmacology of nicotine and potentially uncover new avenues for therapeutic intervention.
-
Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., Li, K., ... & Papke, R. L. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
-
Pool, W. F., & Crooks, P. A. (1985). Biotransformation of primary nicotine metabolites. I. In vivo metabolism of R-(+)-[14C-NCH3] N-methylnicotinium ion in the guinea pig. Drug Metabolism and Disposition, 13(5), 578-581. [Link]
-
Aceto, M. D., Awaya, H., Martin, B. R., & May, E. L. (1983). Antinociceptive action of nicotine and its methiodide derivatives in mice and rats. British journal of pharmacology, 79(4), 869–876. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. [Link]
-
Hawkins, B. T., & Davis, T. P. (2002). Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine. The Journal of pharmacology and experimental therapeutics, 302(3), 940–946. [Link]
-
Pool, W. F. (1987). R-(+)-N-Methylnicotinium Ion and Nicotine Metabolism. Doctoral Dissertation, University of Kentucky. [Link]
-
Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., Li, K., ... & Papke, R. L. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Request PDF. [Link]
-
Pool, W. F., Houdi, A. A., Damani, L. A., Layton, W. J., & Crooks, P. A. (1986). Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig. Drug metabolism and disposition, 14(5), 574–579. [Link]
-
Young, R., & Glennon, R. A. (2004). MD-354 selectively antagonizes the antinociceptive effects of (-)nicotine in the mouse tail-flick assay. Pharmacology, biochemistry, and behavior, 79(4), 725–732. [Link]
-
Scherer, G., Scherer, M., Ziller, M., & Pluym, N. (2014). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 967, 125–134. [Link]
-
Harvey, S. C., & Luetje, C. W. (2001). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. The Journal of pharmacology and experimental therapeutics, 298(3), 1144–1151. [Link]
-
Bryan, R. N. (1983). Impermeability of the blood-brain barrier to intravenous high-iodine-dose meglumine diatrizoate in the normal dog. AJNR. American journal of neuroradiology, 4(4), 841–844. [Link]
-
Hawkins, B. T., Brown, R. C., & Davis, T. P. (2004). Nicotine increases in vivo blood-brain barrier permeability and alters cerebral microvascular tight junction protein distribution. Brain research, 1027(1-2), 48–58. [Link]
-
Zoli, M., Moretti, M., Zanardi, A., McIntosh, J. M., Clementi, F., & Gotti, C. (2002). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(20), 8785–8789. [Link]
-
Fucile, S., Gotti, C., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules (Basel, Switzerland), 28(3), 1270. [Link]
-
Gameiro, I., Machado, M., & Couto, M. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Pharmacological reports : PR, 63(4), 946–958. [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]
-
Marvel, C. S., & LeSueur, V. E. (1931). Methylene Iodide. Organic Syntheses, 11, 74. [Link]
-
Broad, L. M., Zwart, R., Pearson, K. H., Lee, M., Wallace, A., McPhie, G. I., ... & Sher, E. (2006). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. Molecular pharmacology, 70(4), 1349–1359. [Link]
-
Adams, R., & Marvel, C. S. (1921). Methyl Iodide. Organic Syntheses, 1, 37. [Link]
-
Kim, A., Al-Ahmad, A., & Vo-Dinh, T. (2012). Noninvasive in vivo optical assessment of blood brain barrier permeability and brain tissue drug deposition in rabbits. Journal of biomedical optics, 17(9), 096001. [Link]
-
Vlase, L., Filip, L., Mîndruțău, I., & Leucuța, S. E. (2011). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. FARMACIA, 59(6), 804-811. [Link]
-
Benowitz, N. L. (2009). Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics. Annual review of pharmacology and toxicology, 49, 57–71. [Link]
-
Al-Kofahi, M., & Al-Ghananeem, A. M. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of medicinal chemistry, 65(13), 8821–8833. [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl iodide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Caine, S. B., Collins, G. T., & Miller, J. S. (2007). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. The Journal of pharmacology and experimental therapeutics, 321(3), 1109–1117. [Link]
-
Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., ... & Akaike, A. (2001). Nicotinic receptor stimulation protects neurons against β-amyloid toxicity. Annals of neurology, 49(3), 306–314. [Link]
-
Fowler, C. D., & Kenny, P. J. (2011). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: evidence from genetically modified mice. Behavioural pharmacology, 22(5-6), 460–478. [Link]
-
Zhang, Y., & Wang, C. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical chromatography : BMC, 36(6), e5351. [Link]
-
Jönsson, S. (2020). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine. Lund University Publications. [Link]
-
Quintanar-Stephano, A., & González-Trujano, M. E. (2020). Antinociceptive Interaction and Pharmacokinetics of the Combination Treatments of Methyleugenol Plus Diclofenac or Ketorolac. Molecules (Basel, Switzerland), 25(21), 5122. [Link]
-
Sharma, S., & Singh, S. (2022). Anti-inflammatory activity of nicotine isolated from Brassica oleracea in rheumatoid arthritis. Bioscience reports, 42(4), BSR20211392. [Link]
-
Ramanathan, S., & McCurdy, C. R. (2012). Antinociceptive Action of Isolated Mitragynine from Mitragyna Speciosa through Activation of Opioid Receptor System. International journal of molecular sciences, 13(9), 11646–11661. [Link]
-
Studzińska-Sroka, E., & Czerwińska, M. E. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules (Basel, Switzerland), 26(11), 3122. [Link]
-
Ksouri, R., & Abdelly, C. (2021). Evaluation of the Antioxidant, Anti-Inflammatory and Cytoprotective Activities of Halophyte Extracts against Mycotoxin Intoxication. Antioxidants (Basel, Switzerland), 10(5), 682. [Link]